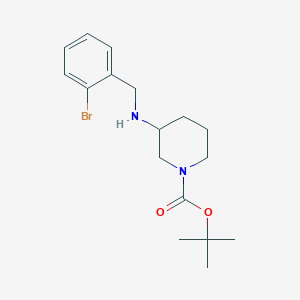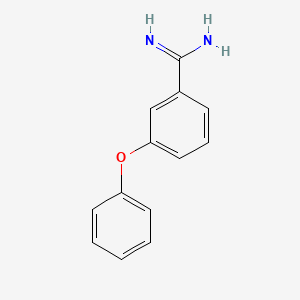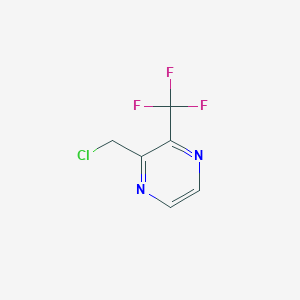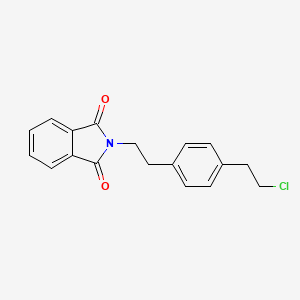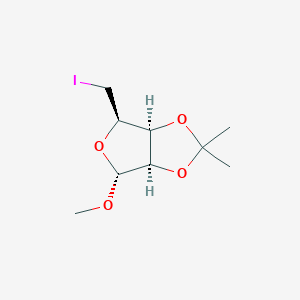![molecular formula C15H21BrN2O2 B12436078 Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate CAS No. 887589-70-0](/img/structure/B12436078.png)
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For instance, starting with a suitable amine and an alkyl halide, the azetidine ring can be constructed under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a bromophenyl halide in the presence of a base.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Final Coupling: The protected azetidine intermediate is then coupled with the bromophenyl amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE follows similar synthetic routes but is optimized for large-scale production. This involves using high-throughput reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the bromophenyl group, such as converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Phenyl-substituted azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of azetidine derivatives with various biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TERT-BUTYL 3-{[(4-BROMOPHENYL)METHYL]AMINO}AZETIDINE-1-CARBOXYLATE: Similar structure but with a different position of the bromine atom.
TERT-BUTYL 3-BROMOAZETIDINE-1-CARBOXYLATE: Lacks the amino group, leading to different reactivity and applications.
1-BOC-3-AMINOAZETIDINE: Similar azetidine ring but with different substituents.
Uniqueness
TERT-BUTYL 3-{[(3-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE is unique due to the specific positioning of the bromophenyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
887589-70-0 |
|---|---|
Molekularformel |
C15H21BrN2O2 |
Molekulargewicht |
341.24 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
InChI-Schlüssel |
PQAJRHUSMXUDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


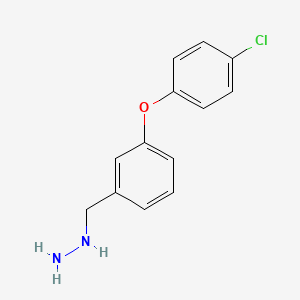
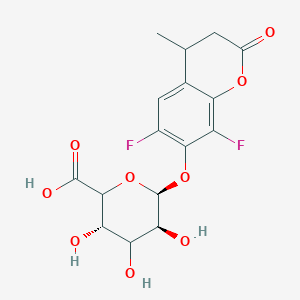
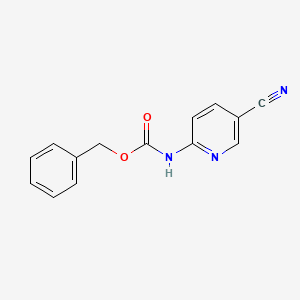
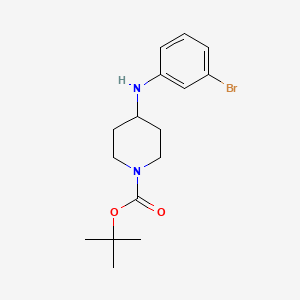
![4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12436029.png)
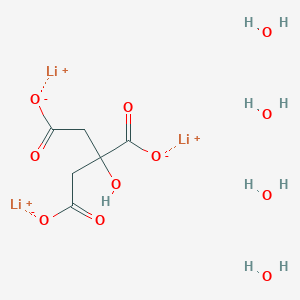

![(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl](/img/structure/B12436035.png)
![6-{1-[(9aR,11aR)-4-hydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,8H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}-4-methyl-3-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5,6-dihydropyran-2-one](/img/structure/B12436039.png)
